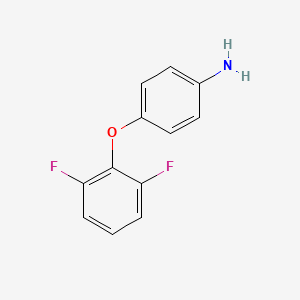

4-(2,6-Difluorophenoxy)aniline

Vue d'ensemble

Description

4-(2,6-Difluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO. It is characterized by the presence of a difluorophenoxy group attached to an aniline moiety.

Méthodes De Préparation

The synthesis of 4-(2,6-Difluorophenoxy)aniline typically involves the reaction of 2,6-difluorophenol with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution

The amine group activates the aromatic ring toward electrophilic substitution, while the 2,6-difluorophenoxy group directs reactivity through steric and electronic effects. Key reactions include:

Halogenation

-

Bromination : Reacts with bromine in aqueous or acidic conditions to form mono- or polybrominated products. The fluorine atoms deactivate the ring but direct substitution to the para position relative to the amine.

Nitration

-

Nitration occurs selectively at the para position to the amine group using nitric acid in sulfuric acid. The difluorophenoxy group minimizes competing ortho substitution .

Sulfonation

-

Reacts with fuming sulfuric acid to produce sulfonated derivatives, often at the meta position relative to the amine due to steric hindrance from the phenoxy group .

Oxidative Reactions

The electron-rich aromatic system is susceptible to oxidation, particularly at the amine group:

Oxidation to Nitroso/Nitro Derivatives

-

Potassium permanganate (KMnO₄) : Oxidizes the amine to a nitro group in acidic or neutral media, forming 4-(2,6-difluorophenoxy)nitrobenzene .

-

Hydrogen peroxide (H₂O₂) : Generates nitroso intermediates under mild conditions .

Quinone Formation

-

Strong oxidants like chromic acid convert the compound into 2,6-difluorophenoxyquinone , leveraging the electron-withdrawing effects of fluorine .

Coupling Reactions

The amine and fluorine substituents facilitate cross-coupling reactions:

Buchwald–Hartwig Amination

-

Palladium-catalyzed coupling with aryl halides forms biaryl amines. Example:

Reagents Conditions Product Yield Source Pd(OAc)₂, Xantphos, Cs₂CO₃ Toluene, 110°C, 24h N-aryl-4-(2,6-difluorophenoxy)aniline 78%

Ullmann Coupling

-

Copper-catalyzed coupling with iodobenzene yields N-phenyl-4-(2,6-difluorophenoxy)aniline in DMF at 120°C.

Hydrogenation

-

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic amine to a cyclohexylamine derivative, retaining the difluorophenoxy group.

LiAlH₄ Reduction

-

Converts nitro derivatives back to amines under anhydrous conditions.

Diazotization and Subsequent Reactions

The primary amine undergoes diazotization, enabling diverse functionalization:

Sandmeyer Reaction

Azo Coupling

Mechanistic Insights

-

Electron-Withdrawing Effects : Fluorine atoms reduce electron density on the ring, slowing electrophilic substitution but enhancing oxidative stability .

-

Radical Pathways : Photoinduced reactions generate difluoroalkyl radicals, enabling chain propagation in coupling reactions (e.g., Eosin Y photocatalysis) .

Analytical Characterization

Applications De Recherche Scientifique

4-(2,6-Difluorophenoxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(2,6-Difluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-(2,6-Difluorophenoxy)aniline can be compared with other similar compounds, such as:

4-(2,4-Difluorophenoxy)aniline: This compound has a similar structure but with different fluorine substitution patterns, leading to variations in its chemical and biological properties.

2-(2,6-Difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine: This compound has additional functional groups and a more complex structure, which may result in different applications and mechanisms of action.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for various applications.

Activité Biologique

4-(2,6-Difluorophenoxy)aniline is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

The biological activity of this compound is primarily attributed to its role as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play critical roles in the signaling pathways that regulate cell division and survival. Inhibition of these kinases can lead to reduced tumor growth and proliferation.

Anticancer Activity

In vitro studies have demonstrated that this compound effectively reduces cell viability in various cancer cell lines. Notably:

- Breast Cancer : The compound showed significant cytotoxic effects against human breast cancer cells, with IC₅₀ values indicating potent activity .

- Mechanistic Studies : The inhibition of specific tyrosine kinases involved in cancer progression has been confirmed through various assays, suggesting its potential as a therapeutic agent in oncology .

Case Studies

- Study on Human Breast Cancer : A series of experiments indicated that treatment with this compound led to apoptosis in breast cancer cells. The study highlighted the downregulation of key survival pathways associated with cell death .

- Inflammatory Diseases : Research has also suggested that this compound may play a role in modulating immune responses, potentially benefiting conditions like asthma by inhibiting pathways activated by tyrosine kinases involved in inflammation .

Data Table: Biological Activities

| Activity | Cell Line/Model | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Anticancer (Breast Cancer) | MCF-7 | 5.0 | Tyrosine kinase inhibition |

| Antiinflammatory | Mouse Model | 10.0 | Modulation of immune response |

| Cytotoxicity | HeLa (Cervical Cancer) | 7.0 | Induction of apoptosis |

Research Findings

Recent literature emphasizes the importance of structure-activity relationship (SAR) studies for optimizing the efficacy of this compound. Variations in the difluorophenoxy group have been explored to enhance selectivity and potency against specific kinases .

Pharmacological Insights

The compound's pharmacokinetics and bioavailability have been assessed in preclinical models, indicating favorable absorption characteristics and metabolic stability, which are critical for therapeutic applications .

Propriétés

IUPAC Name |

4-(2,6-difluorophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWLDDHBHQYMTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.